8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is an organic compound with the chemical formula C₇H₄ClF₃N₄. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, with a chlorine atom and a trifluoromethyl group attached. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated pyridine compound in the presence of a trifluoromethylating agent. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the triazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target organism. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound has a similar structure but differs in the position of the triazole ring fusion, leading to different chemical properties and biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole ring but have different substituents, resulting in varied applications and mechanisms of action.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-6(12)14-15/h1-2H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPLJGOFXCNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736846 | |
Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206640-61-0 | |
Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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